Phenyl acridine-9-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

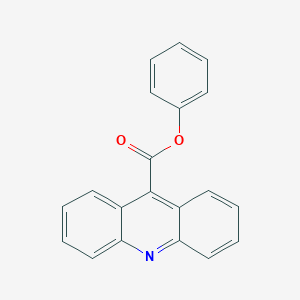

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYUZWMXMSNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333748 | |

| Record name | Phenyl 9-acridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109392-90-7 | |

| Record name | Phenyl 9-acridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl acridine-9-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Acridine-9-Carboxylate (CAS 109392-90-7)

Foreword: The Acridine Scaffold and Its Modern Significance

The planar, tricyclic heteroaromatic system of acridine has long been a privileged scaffold in medicinal chemistry and material science. Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties, largely attributed to their ability to intercalate with DNA and inhibit key enzymes like topoisomerase.[1][2][3][4] Phenyl acridine-9-carboxylate (CAS 109392-90-7) represents a pivotal, non-biologically active intermediate, serving as a foundational building block for synthesizing advanced functional molecules. Specifically, it is a direct precursor to a class of highly sensitive chemiluminescent agents used in modern analytical and diagnostic assays.[5] This guide provides a comprehensive technical overview of its synthesis, structural properties, and critical applications, grounded in established experimental data to support researchers in leveraging this versatile compound.

Core Physicochemical and Structural Properties

This compound is a pale-yellow crystalline solid at room temperature.[5] Its core structure consists of the acridine ring system linked to a phenyl group via a carboxylate ester bridge at the 9-position. This linkage is a key determinant of its chemical reactivity and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109392-90-7 | [6][7] |

| Molecular Formula | C₂₀H₁₃NO₂ | [6][7] |

| Molecular Weight | 299.32 g/mol | [6][7][8] |

| Melting Point | 188-192 °C (463–464 K) | [5][7] |

| Physical Form | Solid | |

| IUPAC Name | phenyl 9-acridinecarboxylate | |

| Storage | Sealed in dry, room temperature conditions | [7] |

Crystallographic and Conformational Analysis

X-ray crystallography studies reveal critical insights into the molecule's three-dimensional structure.[5] The acridine ring system itself is nearly planar, as expected. However, the ester group introduces significant conformational twists:

-

Carboxyl Group Twist: The carboxyl group is twisted at an angle of approximately 83.6° relative to the plane of the acridine skeleton.[5] This pronounced twist minimizes steric hindrance and influences the electronic communication between the acridine core and the phenoxy moiety.

-

Ring Dihedral Angle: The acridine ring system and the adjacent phenyl ring are not coplanar, exhibiting a dihedral angle of 6.4°.[5]

-

Crystal Packing: In the solid state, molecules arrange in stacks along the crystallographic b-axis, stabilized by multiple π–π interactions between the acridine rings of adjacent molecules.[5] This stacking is a characteristic feature of planar aromatic systems and is crucial for understanding its solid-state properties.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a well-established multi-step process starting from acridine-9-carboxylic acid. The core of the synthesis is an esterification reaction. However, due to the relatively low nucleophilicity of phenol, a direct Fischer esterification is inefficient.[9][10] The preferred and more robust method involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride intermediate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials:

-

Acridine-9-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Phenol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-diethylethanamine (Triethylamine)

-

N,N-dimethyl-4-pyridinamine (DMAP)

-

Silica gel for chromatography

-

Cyclohexane (chromatography grade)

-

Ethyl acetate (chromatography grade)

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend acridine-9-carboxylic acid in a tenfold molar excess of thionyl chloride.

-

Causality: Thionyl chloride serves as both the solvent and the reagent to convert the carboxylic acid to the highly electrophilic 9-(chlorocarbonyl)acridine. The excess ensures the reaction goes to completion.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 9-(chlorocarbonyl)acridine is a solid and can be used directly in the next step.

-

-

Esterification with Phenol:

-

Dissolve the crude 9-(chlorocarbonyl)acridine in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid.

-

To this solution, add phenol (1.1 equivalents), N,N-diethylethanamine (1.2 equivalents), and a catalytic amount of DMAP.

-

Causality: N,N-diethylethanamine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product. DMAP is a highly effective acylation catalyst that accelerates the reaction with the weakly nucleophilic phenol.

-

Stir the reaction mixture at room temperature for 15 hours.

-

-

Workup and Purification:

-

After the reaction is complete, wash the organic mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel.

-

Elute with a solvent system of cyclohexane/ethyl acetate (e.g., 3:2 v/v) to isolate the pure this compound.[5]

-

Combine the pure fractions and evaporate the solvent. The final product can be further purified by recrystallization from a suitable solvent like cyclohexane to obtain pale-yellow crystals.[5]

-

Biological Context and Mechanism of Action of the Acridine Class

While this compound itself is primarily valued as a synthetic precursor, its core acridine structure is the foundation for numerous biologically active compounds. Understanding the general mechanisms of the acridine class provides essential context for its potential in drug discovery programs.

The primary mechanism of action for many cytotoxic acridine derivatives is DNA intercalation .[3][11] The planar aromatic structure of the acridine ring allows it to slip between the base pairs of the DNA double helix.

Caption: Pathway from this compound to light emission.

Mechanism Explained:

-

Methylation: this compound is N-alkylated at the heterocyclic nitrogen atom (N-10) to form the quaternary 10-methylacridinium salt. This step transforms the stable precursor into the active chemiluminescent label.

-

Oxidation: In the presence of a trigger solution, typically alkaline hydrogen peroxide, the acridinium salt is attacked at the 9-position.

-

Decomposition & Light Emission: This attack forms a highly unstable dioxetanone intermediate. This intermediate rapidly decomposes into an electronically excited N-methylacridone and releases the phenoxy group. As the excited N-methylacridone relaxes to its ground state, it emits a photon of light. [5] This high-efficiency, flash-type emission makes acridinium esters superior labels for high-throughput diagnostic platforms where sensitivity and speed are paramount.

Safety and Handling

According to supplier safety data, this compound should be handled with care in a laboratory setting.

-

Signal Word: Warning * Hazard Statements:

-

H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Conclusion and Future Outlook

This compound, CAS 109392-90-7, is a compound of significant technical importance. While not biologically active itself, it stands as a cornerstone intermediate for the synthesis of advanced analytical reagents, particularly acridinium ester chemiluminescent labels. Its well-defined synthesis and stable nature make it a reliable starting material for these applications.

For drug development professionals, the compound represents a versatile scaffold. The ester linkage at the 9-position is a reactive handle that can be readily modified. By replacing the phenol with other functional groups, such as linkers, pharmacophores, or targeting moieties, novel acridine derivatives can be designed and synthesized. Given the proven therapeutic potential of the acridine class, this compound serves as an excellent entry point for creating new chemical entities aimed at targets in oncology, infectious diseases, and inflammatory disorders.

References

- Trzybiński, D., et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o305.

- Incardona, S., et al. (2012). Synthesis and biological evaluation of acridine derivatives as antimalarial agents.

- Konstantinović, J., et al. (2018). A review of published data on acridine derivatives with different biological activities. Kragujevac Journal of Science, 40, 153-170.

- Tsai, H.-R., et al. (2009). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives.

- Kuujia. Cas no 109392-90-7 (this compound). Kuujia.com.

- Nandi, S., et al. (2024). DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. ResearchGate.

- Al-Ostath, O., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(19), 6248.

- LookChem. This compound. LookChem Website.

- Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13234-13266.

- Ghosh, R., et al. (2012). 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells. Molecular and Cellular Biochemistry, 361(1-2), 55-66.

- Kumar, S., et al. (2011). A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). Journal of the Serbian Chemical Society, 76(3), 339-345.

- Krzymiński, K., et al. (2010). Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1546-51.

- Shaik, A. B., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Indian Journal of Pharmaceutical Sciences, 80(3), 455-464.

- Kumar, D., et al. (2010). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(10), 3054-3057.

- Kaur, H., et al. (2016). Medicinal chemistry of acridine and its analogues. RSC Advances, 6, 92391-92415.

- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry Website.

- Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Acridine. Pharma Guideline Website.

- Organic Chemistry Guru. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Guru Website.

- Chemguide. esterification - alcohols and carboxylic acids. Chemguide Website.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Phenyl acridine-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 109392-90-7(this compound) | Kuujia.com [kuujia.com]

- 7. This compound CAS#: 109392-90-7 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Phenyl Acridine-9-Carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of phenyl acridine-9-carboxylate, a key precursor for chemiluminescent compounds and a scaffold of significant interest in medicinal chemistry. We will dissect a validated two-step synthetic pathway, beginning with the conversion of acridine-9-carboxylic acid to its highly reactive acyl chloride intermediate, followed by esterification with phenol. This document emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed experimental protocols, data presentation, and visual aids are included to facilitate a comprehensive understanding for researchers in drug development and organic synthesis.

Introduction: The Significance of the Acridine Scaffold

Acridine derivatives represent a cornerstone in the development of therapeutic agents, historically recognized for their antibacterial and antiprotozoal properties.[1] Contemporary research has pivoted towards their application as anticancer drugs, owing to the planar acridine chromophore's ability to intercalate with DNA and inhibit critical enzymes like topoisomerases.[1][2][3][4] The versatility of the acridine core allows for substitutions that can modulate its biological activity, making it a privileged structure in medicinal chemistry.[3][5] Phenyl acridine-9-carboxylates, the focus of this guide, serve as crucial precursors to 9-(phenoxycarbonyl)-10-methylacridinium salts, which are notable for their chemiluminescent properties and analytical applications.[6]

Synthetic Strategy: A Two-Step Approach to this compound

The direct esterification of acridine-9-carboxylic acid with phenol is an inefficient process. This is primarily because the hydroxyl group of a carboxylic acid is a poor leaving group, and phenols are less nucleophilic than aliphatic alcohols.[7] To overcome this, a more robust two-step strategy is employed. First, the carboxylic acid is converted into a more reactive acyl chloride. This is followed by the reaction of the acyl chloride with phenol to form the desired ester.

Step 1: Formation of Acridine-9-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) being a common and effective reagent.[8][9]

Mechanism of Acyl Chloride Formation:

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a highly reactive intermediate. The final step involves the attack of the chloride ion on the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[9] This drives the reaction to completion.

Figure 1: Conversion of Acridine-9-carboxylic acid to Acridine-9-carbonyl chloride.

Step 2: Esterification of Acridine-9-carbonyl Chloride with Phenol

With the highly electrophilic acridine-9-carbonyl chloride in hand, the subsequent esterification with phenol proceeds readily.[6] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Esterification:

The lone pair of electrons on the oxygen atom of phenol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Figure 2: Esterification of Acridine-9-carbonyl chloride with Phenol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Acridine-9-carboxylic acid | C₁₄H₉NO₂ | 223.23 | ≥98% | Sigma-Aldrich |

| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |

| Phenol | C₆H₅OH | 94.11 | ≥99% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| N,N-diethylethanamine | (C₂H₅)₃N | 101.19 | ≥99% | Sigma-Aldrich |

| N,N-dimethyl-4-pyridinamine | C₇H₁₀N₂ | 122.17 | ≥99% | Sigma-Aldrich |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Cyclohexane | C₆H₁₂ | 84.16 | HPLC grade | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade | Fisher Scientific |

Step-by-Step Procedure

Step 1: Synthesis of Acridine-9-carbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acridine-9-carboxylic acid in a tenfold molar excess of thionyl chloride.

-

Heat the mixture to reflux for 1 hour. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is acridine-9-carbonyl chloride, which can be used in the next step without further purification.[10]

Step 2: Synthesis of this compound

-

Dissolve the crude acridine-9-carbonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add an equimolar amount of phenol, followed by N,N-diethylethanamine (as a base) and a catalytic amount of N,N-dimethyl-4-pyridinamine.

-

Stir the reaction mixture at room temperature for 15 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (e.g., 3:2 v/v) as the eluent.[6] The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a pale-yellow solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values (463–464 K).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch.

Conclusion

The synthesis of this compound from acridine-9-carboxylic acid is a well-established and reliable two-step process. By activating the carboxylic acid as an acyl chloride, the subsequent esterification with phenol proceeds efficiently under mild conditions. This guide provides a comprehensive and technically sound protocol, grounded in mechanistic principles, to aid researchers in the successful synthesis of this valuable chemical intermediate. The applications of acridine derivatives in drug discovery continue to expand, and a thorough understanding of their synthesis is paramount for the development of novel therapeutic agents.

References

- Trzybiński, D., et al. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1847. [Link]

- Wainwright, M. (2001). Acridine—a neglected antibacterial chromophore. Journal of Antimicrobial Chemotherapy, 47(1), 1-13. [Link]

- Al-Trawneh, S. A., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Molecules, 27(19), 6333. [Link]

- Belmont, P., et al. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Current Medicinal Chemistry, 14(3), 255-276. [Link]

- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry, 9(18), 1655-1665. [Link]

- Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC advances, 7(22), 13197-13217. [Link]

- Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. Future Medicinal Chemistry, 10(19), 2353-2373. [Link]

- Masterson, D. S., & Massefski, W. W. (2011). Thionyl Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

- Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- PubChem. (n.d.). 9-Acridinecarbonyl chloride.

- Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. [Link]

- Clark, J. (2016). some more reactions of phenol. Chemguide. [Link]

- Quora. (2017). Why does phenol have no reaction with carboxylic acids, but does with acid chlorides to produce ester?. [Link]

Sources

- 1. Acridine derivatives as chemotherapeutic agents. | Semantic Scholar [semanticscholar.org]

- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]

- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenyl acridine-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Comprehensive Spectroscopic Guide to Phenyl Acridine-9-Carboxylate

Introduction

Phenyl acridine-9-carboxylate, with the molecular formula C₂₀H₁₃NO₂, stands as a significant molecule in the field of analytical and medicinal chemistry.[1][2] It serves as a crucial precursor in the synthesis of highly sensitive chemiluminogenic agents, specifically the corresponding 9-(phenoxycarbonyl)-10-methylacridinium salts, which are widely utilized in analytical applications.[1] The structural integrity and purity of this precursor are paramount to the performance of the final chemiluminescent probe. Therefore, a robust and unambiguous characterization using a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for any research or development effort.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is structured to provide not only the spectral data itself but also the underlying scientific rationale for the interpretation, reflecting the analytical workflow of a seasoned researcher. We will explore the causality behind experimental choices and present the data in a manner that is both comprehensive and accessible to researchers, scientists, and professionals in drug development.

Molecular Structure and Synthesis

The identity of a compound is fundamentally defined by its structure. This compound consists of a tricyclic acridine system linked to a phenyl group via a carboxylate ester bridge at the 9-position.

Caption: Molecular Structure of this compound.

Synthesis Overview: A Self-Validating Protocol

The compound is typically synthesized via the esterification of acridine-9-carboxylic acid.[1] A common and effective protocol involves a two-step process designed to maximize yield and purity.

-

Activation of the Carboxylic Acid: Acridine-9-carboxylic acid is first converted to its more reactive acyl chloride derivative, 9-(chlorocarbonyl)acridine. This is achieved by reacting the acid with a tenfold molar excess of thionyl chloride (SOCl₂). The excess thionyl chloride can be removed under reduced pressure, driving the reaction to completion and ensuring the full conversion of the starting material. This activation is a critical step, as the direct esterification of a carboxylic acid with a phenol is generally inefficient.

-

Esterification: The resulting acridine-9-carbonyl chloride is then reacted with phenol in an anhydrous solvent like dichloromethane. The reaction is facilitated by a non-nucleophilic base, such as N,N-diethylethanamine (triethylamine), to scavenge the HCl byproduct, and a catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP) to accelerate the reaction.[1] The product is then purified using column chromatography to isolate the target molecule from any unreacted starting materials or byproducts.

Caption: Synthetic workflow for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom in the structure.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the compound and its relatively clean spectral window. Other solvents like DMSO-d₆ could be used, but may result in different chemical shifts.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is dominated by signals in the aromatic region. The molecule has 13 protons in total, distributed across the acridine and phenyl rings. Due to the asymmetry, we expect a complex series of multiplets.

-

Acridine Protons (8H): The eight protons on the acridine core are expected to appear as a set of complex multiplets between δ 7.5 and 8.5 ppm. The protons adjacent to the heterocyclic nitrogen atom (H1, H8) are typically deshielded and appear at the downfield end of this region.

-

Phenyl Protons (5H): The five protons of the phenoxy group will also resonate in the aromatic region, likely between δ 7.2 and 7.6 ppm. The ortho-, meta-, and para-protons will have slightly different chemical environments, leading to overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 - 8.5 | Multiplet | 4H | Acridine Protons (H1, H4, H5, H8) | Protons in proximity to the electron-withdrawing nitrogen and carbonyl group are deshielded. |

| ~ 7.5 - 7.8 | Multiplet | 4H | Acridine Protons (H2, H3, H6, H7) | Central acridine protons, less deshielded than the outer-ring protons. |

| ~ 7.2 - 7.6 | Multiplet | 5H | Phenyl Ring Protons | Standard chemical shift range for protons on a benzene ring attached to an oxygen atom. |

Note: The exact chemical shifts and multiplicities can vary based on solvent and spectrometer frequency. The assignments are based on general principles for aromatic systems and data from related acridine derivatives.[3][4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, we expect to see all 20 carbons, although some aromatic signals may overlap.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear as a distinct singlet at a low field, typically in the δ 163-167 ppm range.

-

Aromatic Carbons: The 18 aromatic carbons (12 from acridine, 6 from the phenyl ring) will resonate between δ 120 and 150 ppm. The carbons directly attached to nitrogen or oxygen (ipso-carbons) will have characteristic shifts. For instance, the C9 of the acridine ring and the ipso-carbon of the phenyl ring will be significantly influenced by the ester linkage.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 167 | C=O (Ester Carbonyl) | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen. |

| ~ 145 - 150 | Acridine C4a, C5a, Phenyl C1' | Carbons at the ring junctions and the ipso-carbon of the phenyl ring attached to oxygen. |

| ~ 120 - 140 | Remaining Aromatic Carbons | The complex region containing the remaining 15 unique aromatic carbon signals. |

Note: Assignments are based on established ranges for aromatic esters and acridine systems.[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this compound, the most telling signals are those associated with the aromatic ester moiety.

Experimental Protocol: FT-IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum is characterized by a few key, intense absorptions that serve as a definitive fingerprint for the ester functional group. According to the "Rule of Three" for esters, we look for three strong bands: the C=O stretch and two C-O stretches.[5]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~ 1735 - 1750 | Strong, Sharp | C=O Stretch (Ester) | This is the most characteristic peak for an ester. Its position indicates conjugation with the acridine ring system.[6][7] |

| ~ 1270 - 1300 | Strong | C-O Stretch (Acyl-Oxygen) | Corresponds to the stretching of the C-O single bond between the carbonyl carbon and the ester oxygen. |

| ~ 1100 - 1200 | Strong | C-O Stretch (Alkyl-Oxygen) | Corresponds to the stretching of the C-O single bond between the ester oxygen and the phenyl ring. |

| ~ 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | Typical for sp² C-H bonds in aromatic rings. |

| ~ 1600, ~1450-1500 | Medium | Aromatic C=C Bending | Skeletal vibrations of the acridine and phenyl rings. |

The absence of a broad O-H stretch around 3000-3300 cm⁻¹ is critical, as it confirms the complete conversion of the starting carboxylic acid.[8][9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

-

Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules. It typically operates at 70 eV.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if its volatility allows.

-

Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight).

Mass Spectrum Analysis

The analysis focuses on the molecular ion peak and the logical fragmentation pathways that explain the other significant peaks in the spectrum.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₂₀H₁₃NO₂) is 299.32 g/mol .[2] We expect to see a strong molecular ion peak at m/z = 299 .

-

Fragmentation Pattern: Esters typically fragment via cleavage of the bonds adjacent to the carbonyl group.[10][11] For this compound, the most probable fragmentation involves the cleavage of the ester C-O bond.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Rationale |

| 299 | Molecular Ion (M⁺) | [C₂₀H₁₃NO₂]⁺• | Represents the intact molecule minus one electron. |

| 222 | Acridin-9-ylium Ion | [C₁₄H₈NCO]⁺ | Loss of the phenoxy radical ([C₆H₅O]•) via cleavage of the ester C-O bond. This is a very common pathway for esters.[12][13] |

| 179 | Acridine Cation Radical | [C₁₃H₉N]⁺• | Subsequent loss of carbon monoxide (CO) from the m/z 222 fragment. |

| 93 | Phenoxy Cation | [C₆H₅O]⁺ | Formation of the phenoxy cation, though the corresponding radical is more common. |

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the critical aromatic ester functional group and the absence of carboxylic acid starting material, and the mass spectrum verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach represents a robust, self-validating system for characterization, ensuring that the material meets the high standards required for its use in sensitive analytical applications.

References

- Trzybiński, D., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o305. [Link]

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

- TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

- Krzymiński, K., et al. (2010). Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1546-1551. [Link]

- Krzymiński, K., et al. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 401-409. [Link]

- MaChemGuy. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

- Sengupta, C., & Basu, S. (2015). A spectroscopic study to decipher the mode of interaction of some common acridine derivatives with CT DNA within nanosecond and femtosecond time domains. RSC Advances, 5(95), 78103-78114. [Link]

- Chemistry LibreTexts. (2023).

- MDPI. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 26(15), 4485. [Link]

- UNISA Institutional Research Information System. (1981).

- Cardiff University. (n.d.). ORCA - Online Research @ Cardiff. [Link]

- Indian Journal of Chemistry. (2011). Microwave assisted synthesis, chemiluminescent and theoretical studies of bromoalkyl esters of acridine-9-carboxylic acid. Indian Journal of Chemistry - Section B, 50B(4), 547-553. [Link]

- Supporting Inform

- Scribd. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2019). Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency. [Link]

- ResearchGate. (2016).

- Journal of Chemical Research. (2011). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

- Taylor & Francis Online. (2011). A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). Journal of the Serbian Chemical Society, 76(8), 1075-1083. [Link]

- Royal Society of Chemistry. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(25), 15437-15475. [Link]

- Journal of Organic Chemistry. (1964). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. [Link]

- ResearchGate. (2019).

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

- MaChemGuy. (2018).

- SlidePlayer. (n.d.). IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. [Link]

- ScienceDirect. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Tetrahedron Letters, 43(16), 2919-2921. [Link]

- PubChem. (n.d.). 9-Phenylacridine. [Link]

- YouTube. (2021).

- TheElkchemist. (2024).

- PubChemLite. (n.d.).

- SpectraBase. (n.d.). Acridin-9-yl-(4-phenylazo-phenyl)-amine - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. Phenyl acridine-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. tutorchase.com [tutorchase.com]

An In-Depth Technical Guide to the Physical Properties of Phenyl Acridine-9-Carboxylate: Melting Point and Solubility

Introduction

Phenyl acridine-9-carboxylate is a key organic compound, notable for its role as a precursor to highly sensitive chemiluminescent agents, specifically 9-(phenoxycarbonyl)-10-methylacridinium salts, which are utilized in analytical and diagnostic assays.[1] A comprehensive understanding of its fundamental physical properties, such as melting point and solubility, is paramount for professionals in chemical synthesis, materials science, and drug development. These parameters are not merely data points; they are critical indicators of purity, stability, and bioavailability, directly influencing everything from reaction optimization and purification strategies to formulation design and in-vivo performance.

This guide provides a detailed examination of the melting point and solubility characteristics of this compound. It is designed for researchers and scientists, offering not only established data but also the underlying scientific principles and robust experimental protocols necessary for accurate and reproducible characterization.

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is one of the most fundamental and accessible indicators of a compound's identity and purity.

Scientific Principles: Causality and Interpretation

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice.[2][3] Therefore, the melting point is intrinsically linked to the compound's molecular structure. For drug development professionals, a sharp melting point (typically a range of 0.5-1.5°C) is a primary confirmation of the sample's high purity. Conversely, the presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[3] This occurs because the impurities introduce defects into the crystal structure, lowering the energy required to break the lattice. Therefore, meticulous melting point determination is a self-validating system for purity assessment.

Reported Melting Point Data

This compound is a crystalline solid. Published data from various sources provide a consistent, though slightly varied, melting point range, which is typical due to minor differences in experimental conditions or sample purity.

| Reported Melting Point (°C) | Reported Melting Point (K) | Source |

| 188-192 °C | 461-465 K | ChemicalBook[4][5] |

| 190-191 °C | 463-464 K | Trzybiński, D. et al., (2014) via PMC[1] |

Note: The data from the crystallographic study by Trzybiński et al. represents a highly purified sample used for growing single crystals, lending it high authority.

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes the definitive method for determining the melting point range of a solid organic compound using a modern digital melting point apparatus (e.g., a Mel-Temp).

Methodology Rationale: This method relies on slow, controlled heating of a finely powdered sample in a capillary tube. A fine powder ensures uniform heat distribution.[6] A slow heating rate (~2 °C/minute) is critical as the melting point is approached to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[3]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. Using a spatula, crush the sample into a fine, uniform powder. This is crucial for efficient and even packing.

-

Capillary Loading: Take a glass capillary tube (sealed at one end) and press the open end into the powder multiple times to load a small amount of the sample.

-

Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the sealed end. The final packed sample height should be no more than 1-2 mm.[2][6]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus. Also, ensure a calibrated thermometer is correctly placed.[7]

-

Rapid Initial Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C/minute) to find a rough melting range.[3] Allow the apparatus to cool significantly before the precise determination.

-

Precise Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid just disappears, resulting in a clear liquid.

-

-

Reporting: Report the result as the melting point range (T₁ - T₂). For a pure sample, this range should be narrow.

-

Validation: Perform at least two careful determinations. Consistent values validate the result.

Workflow Visualization: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical physicochemical property. In drug development, aqueous solubility directly impacts absorption and bioavailability, while solubility in organic solvents is key for synthesis, purification, and formulation.[8]

Scientific Principles: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution. The measurement requires allowing the solid compound and solvent to reach equilibrium, which can take 24-72 hours.[9] The shake-flask method is the gold standard for this determination.[8][10]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a strong organic solvent (like DMSO), precipitates when added to an aqueous buffer. It is a high-throughput method used in early drug discovery but can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.

For definitive characterization, thermodynamic solubility is the required parameter.

Solubility Characteristics of this compound

Specific, quantitative thermodynamic solubility data for this compound is not widely available in peer-reviewed literature. However, its molecular structure allows for an expert assessment of its likely characteristics.

-

Structure-Solubility Relationship: The molecule is large, rigid, and predominantly non-polar, consisting of an acridine and a phenyl ring system. The ester group provides some polar character, but the overall molecule is highly lipophilic.

-

Predicted Lipophilicity: Computational models predict a high LogP value (a measure of oil/water partition coefficient) of approximately 4.6 to 4.9.[11][12] This strongly suggests very poor aqueous solubility.

-

Empirical Evidence from Synthesis: Its synthesis and purification procedures provide qualitative solubility clues. It is synthesized in dichloromethane and purified via chromatography using a cyclohexane/ethyl acetate mixture.[1] This indicates good solubility in moderately polar to non-polar organic solvents. Pale-yellow crystals are grown from cyclohexane, indicating lower solubility in this non-polar solvent upon cooling.[1]

Summary of Expected Solubility:

| Solvent Type | Expected Solubility | Rationale |

| Water, Aqueous Buffers | Very Low | High LogP, large non-polar surface area.[11][12] |

| Alcohols (e.g., Ethanol) | Low to Moderate | "Like-dissolves-like" principle; some polarity. |

| Chlorinated Solvents (e.g., DCM) | High | Used as a reaction solvent in its synthesis.[1] |

| Esters (e.g., Ethyl Acetate) | High | Used as an eluent in its purification.[1] |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | High | Generally strong solvents for organic molecules. |

| Alkanes (e.g., Cyclohexane) | Low to Moderate | Used as a recrystallization solvent.[1] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

Methodology Rationale: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid material.[8] This ensures that the measured concentration is the maximum possible under the specified conditions (solvent, temperature). Agitation ensures the equilibrium is reached efficiently, and a subsequent phase separation step is critical for analyzing only the dissolved portion.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, ethanol) in a sealed, inert vial. "Excess" means that solid material is clearly visible after the equilibration period.

-

Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[8][9]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.

-

Causality: Filtration may lead to underestimation due to adsorption of the compound onto the filter material.[10][13] Centrifugation is often preferred but may leave very fine particles suspended. A combination of sedimentation (letting the vial stand for several hours) followed by centrifugation is a robust approach.

-

Procedure: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-20 minutes.

-

-

Sampling and Dilution: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to prevent precipitation.

-

Concentration Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a standard curve of known concentrations.

-

UV-Vis Spectroscopy: A simpler method, also requiring a standard curve. Ensure no other components in the solution absorb at the analytical wavelength.

-

-

Calculation and Reporting: Calculate the original concentration in the saturated solution, accounting for any dilution steps. Report the solubility in units such as mg/mL or µg/mL, specifying the solvent and temperature.

Workflow Visualization: Shake-Flask Solubility Determination

Sources

- 1. Phenyl acridine-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. This compound CAS#: 109392-90-7 [chemicalbook.com]

- 5. This compound | 109392-90-7 [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scispace.com [scispace.com]

- 11. chemscene.com [chemscene.com]

- 12. PubChemLite - this compound (C20H13NO2) [pubchemlite.lcsb.uni.lu]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Phenyl Acridine-9-Carboxylate and its Derivatives: A Multifaceted Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acridine tricycle is a privileged heterocyclic scaffold that has been a cornerstone in medicinal chemistry for over a century, yielding therapeutic agents with diverse applications. This guide focuses on a specific, highly promising class: phenyl acridine-9-carboxylate and its derivatives. These compounds have garnered significant attention for their potent and varied biological activities, particularly in oncology. While the planar nature of the acridine core has traditionally been associated with DNA intercalation, recent research reveals a more complex and nuanced mechanistic profile, including the induction of specific apoptotic pathways and inhibition of key cellular enzymes. This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic diagrams to equip researchers and drug development professionals with the foundational knowledge required to explore and advance this versatile chemical class.

Introduction: The Acridine Core and the Rise of 9-Substituted Derivatives

Acridine is a nitrogen-containing heterocyclic aromatic compound, characterized by a planar tricyclic structure. This planarity is a key determinant of its biological activity, allowing it to efficiently insert between the base pairs of DNA, a process known as intercalation[1][2][3]. This ability to interfere with fundamental genetic processes has historically made acridine derivatives effective antibacterial and antimalarial agents[1][4][5].

While early acridine-based drugs like proflavine and quinacrine were revolutionary, modern drug discovery has focused on modifying the core acridine structure to enhance potency, increase target specificity, and reduce side effects[6][7]. The C-9 position of the acridine ring has proven to be a particularly fruitful site for substitution. This compound and its analogues represent a significant evolution in this field. The introduction of a phenyl group at the C-9 position, often via a carboxylate linker, creates a class of molecules with distinct chemical properties and potent biological effects. Phenyl acridine-9-carboxylates are not only valuable as precursors for chemiluminescent agents but have also given rise to derivatives with profound cytotoxic activity against a range of cancer cell lines[8][9]. This guide will explore the synthesis, mechanisms, and therapeutic potential of this important family of compounds.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, is typically achieved through a straightforward esterification process. More complex derivatives, particularly those with a direct phenyl-to-acridine bond at the C-9 position, often employ classic condensation reactions like the Bernthsen reaction.

General Synthesis of this compound

The standard laboratory synthesis involves the esterification of acridine-9-carboxylic acid with phenol. The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with phenol to form the final ester product.

Protocol 1: Synthesis of this compound [8]

-

Activation of Carboxylic Acid: Acridine-9-carboxylic acid is suspended in a suitable solvent (e.g., dichloromethane). A tenfold molar excess of thionyl chloride (SOCl₂) is added, and the mixture is refluxed to convert the carboxylic acid to its corresponding acyl chloride, 9-(chlorocarbonyl)acridine.

-

Esterification: The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The resulting 9-(chlorocarbonyl)acridine is re-dissolved in anhydrous dichloromethane.

-

Coupling: Phenol is added to the solution, followed by a base such as N,N-diethylethanamine (triethylamine) to neutralize the HCl byproduct. A catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP) is added to accelerate the reaction.

-

Reaction Monitoring: The mixture is stirred at room temperature for approximately 15 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a solvent system such as cyclohexane/ethyl acetate (3:2 v/v) to yield pure this compound[8].

Synthesis of 9-Phenylacridine Derivatives

The Bernthsen acridine synthesis is a classical and effective method for preparing 9-substituted acridines, including 9-phenylacridine, by condensing a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride, often at high temperatures[10]. Modern variations have been developed to improve yields and reduce harsh reaction conditions, such as using microwave irradiation and p-toluenesulfonic acid (p-TSA) as a catalyst[10].

Protocol 2: Microwave-Assisted Synthesis of 9-Phenylacridine [10]

-

Reactant Mixture: In a microwave-safe vessel, combine N,N-diphenylamine (1 mmol), benzoic acid (1 mmol), and p-TSA (10 mol%).

-

Microwave Irradiation: Irradiate the solvent-free mixture in a microwave oven (e.g., 450 W) for a short duration (e.g., 5 minutes), using pulses if necessary to control the temperature.

-

Workup: After cooling, extract the crude product with chloroform. Wash the organic layer with 10% NaOH solution followed by distilled water.

-

Purification: Dry the organic layer, concentrate it, and purify the residue by recrystallization from ethanol to obtain pure 9-phenylacridine[4][10].

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound family exhibit a broad spectrum of biological activities. Their primary therapeutic potential has been identified in oncology, but significant antimicrobial and anti-inflammatory effects have also been reported.

Anticancer Activity

The anticancer properties of these compounds are the most extensively studied. They exert their effects through multiple mechanisms, often leading to apoptosis and cell cycle arrest in cancer cells.

3.1.1. DNA Intercalation and Topoisomerase Inhibition

Consistent with the broader acridine family, the planar aromatic structure of these derivatives allows them to intercalate into the DNA double helix[1][3][11]. This physical insertion distorts the DNA structure, disrupting critical cellular processes like replication and transcription. Furthermore, many acridine derivatives are potent inhibitors of topoisomerase I and II, enzymes essential for managing DNA topology during replication[3][6][11]. By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to the accumulation of DNA strand breaks, which are highly cytotoxic and trigger apoptotic cell death[11].

3.1.2. Induction of Mitochondria-Mediated Apoptosis

Studies on 9-phenylacridine (ACPH) have demonstrated a potent ability to induce apoptosis in cancer cell lines such as human melanoma (A375) and cervical cancer (HeLa)[9][12]. This apoptotic induction is often mediated through the intrinsic mitochondrial pathway. Treatment with ACPH leads to:

-

DNA Damage: The initial insult that triggers the apoptotic cascade[9].

-

Mitochondrial Depolarization: A lowering of the mitochondrial membrane potential[9][12].

-

Upregulation of Pro-Apoptotic Proteins: An increase in the expression of proteins like Bax[9][12].

-

Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytoplasm[9].

-

Caspase Activation: The activation of executioner caspases, particularly caspase-3, which orchestrates the dismantling of the cell[9][12].

Importantly, ACPH has shown greater sensitivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window[6][9].

Caption: Mitochondria-mediated apoptosis pathway induced by 9-phenylacridine.

3.1.3. Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. 9-phenylacridine has been shown to block cell cycle progression at the G2/M phase in A375 cells, preventing them from entering mitosis and ultimately leading to cell death[9][12].

Antimicrobial Activity

Acridine derivatives have a long history of use as antibacterial agents, and this activity is retained in many modern derivatives[13][14]. They are active against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, as well as some fungi like Candida albicans[15][16]. The primary mechanism is believed to be DNA intercalation, which inhibits essential processes like RNA synthesis[15]. The cationic ionization of the acridine ring and a planar molecular surface are considered critical for potent antibacterial action[4].

Anti-inflammatory Activity

Certain 9-anilinoacridine and 9-phenoxyacridine derivatives have demonstrated significant anti-inflammatory properties[17][18][19]. Mast cells, neutrophils, and macrophages are key players in inflammatory responses. These acridine compounds have been shown to inhibit the activation of these cells, thereby suppressing the release of inflammatory mediators like TNF-α and lysosomal enzymes[18]. This suggests a potential application for these derivatives in treating acute and chronic inflammatory diseases[18][20].

Structure-Activity Relationship (SAR) Studies

The biological activity of these compounds is highly dependent on the nature and position of substituents on both the acridine core and the C-9 phenyl group[2][21]. SAR studies provide critical insights for optimizing lead compounds.

-

Substitution on the Phenyl Ring: Derivatives with electron-withdrawing groups (e.g., -COOH) at the 2 or 4 positions of the C-9 phenyl ring have shown enhanced cytotoxic activity against MCF-7, HeLa, and A-549 cancer cell lines[22].

-

Substitution on the Acridine Ring: The presence of methoxy (-OCH₃) groups on the acridine ring, combined with bulky groups like trifluoromethyl (-CF₃) on the phenyl ring, can significantly increase potency against lung and cervical cancer cell lines[23].

-

Nature of the Linker: For compounds where a pharmacophore is linked to the acridine core, the length and nature of the spacer can be critical. For example, in acridines bearing an N-mustard alkylating agent, an O-ethyl or O-butyl spacer at C4 was found to produce highly potent antitumor agents.

-

Overall Physicochemical Properties: For antimalarial activity, overall hydrophilicity and high basicity have been identified as important determinants for parasite inhibition, likely related to drug penetration factors[5].

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential for evaluating the biological activity of these compounds.

Workflow for Anticancer Drug Screening

The evaluation of a new derivative typically follows a structured workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: General experimental workflow for anticancer evaluation of new derivatives.

Protocol 3: MTT Assay for In Vitro Cytotoxicity[23]

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A-549) in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay[15]

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Summary: Anticancer Activity

The following table summarizes the reported cytotoxic activities of selected acridine derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 215k | 2-COOH Phenyl Acridine | MCF-7 (Breast) | 6.07 | [22] |

| 215k | 2-COOH Phenyl Acridine | HeLa (Cervical) | 8.80 | [22] |

| 215l | 4-COOH Phenyl Acridine | MCF-7 (Breast) | 7.12 | [22] |

| 215l | 4-COOH Phenyl Acridine | A-549 (Lung) | 8.80 | [22] |

| 136l | Benzimidazole-Acridine | K562 (Leukemia) | 2.68 | [22] |

| 136l | Benzimidazole-Acridine | HepG-2 (Liver) | 8.11 | [22] |

| Compound 9 | 2-OCH₃ Acridine, 3-CF₃ Phenyl | HeLa (Cervical) | 13.75 µg/ml | [23] |

| Compound 9 | 2-OCH₃ Acridine, 3-CF₃ Phenyl | A-549 (Lung) | 18.75 µg/ml | [23] |

Note: µg/ml values from reference[23] are presented as reported and require conversion for direct molar comparison.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and potent class of bioactive compounds. Their established mechanisms of action, particularly DNA intercalation and induction of apoptosis, make them compelling candidates for further development as anticancer agents. The demonstrated antimicrobial and anti-inflammatory activities further broaden their potential therapeutic applications.

Future research should focus on:

-

Improving Selectivity: Designing derivatives that are significantly more toxic to cancer cells than to healthy cells to minimize side effects.

-

Overcoming Drug Resistance: Synthesizing novel analogues that can evade common drug resistance mechanisms in cancer.

-

Exploring New Targets: Moving beyond DNA-centric mechanisms to identify derivatives that may inhibit other critical cellular targets, such as specific kinases, as suggested by studies on other acridine analogues[3][21].

-

Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing chemotherapeutic agents.

The rich chemistry and diverse biological profile of the this compound scaffold ensure that it will remain an area of intense and fruitful investigation for medicinal chemists and drug development professionals for years to come.

References

- Trzcińska, A., Gzella, A. K., & Wera, M. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o305. [Link]

- Demeunynck, M., Charmantray, F., & Martelli, A. (2001). Interest of Acridine Derivatives in the Anticancer Chemotherapy. Current Pharmaceutical Design, 7(17), 1703-1724. [Link]

- Bhattacharya, S., Bhowmik, S., Bepari, A., Das, S., & Ghosh, R. (2012). 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells. Molecular and Cellular Biochemistry, 361(1-2), 55-66. [Link]

- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Pharmaceuticals, 15(11), 1339. [Link]

- Denny, W. A. (2007). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?. Current Medicinal Chemistry, 14(3), 279-293. [Link]

- Denny, W. A., & Gamage, S. A. (2017). Acridine and Acridone Derivatives, Anticancer Properties and Synthetic Methods: Where Are We Now?. Molecules, 22(8), 1279. [Link]

- Biernasiuk, A., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7, 13735-13761. [Link]

- Bhattacharya, S., Bhowmik, S., Bepari, A., Das, S., & Ghosh, R. (2011). 9-Phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells.

- Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2017).

- Gupta, S. K., & Baboo, P. (2014). Antimicrobial Activity of Synthesised Novel N10-Alkyl Substituted Acridine-9-one Derivatives. International Journal of Pharmaceutical and Chemical Analysis. [Link]

- El-Din, N. A. S. (2019). Synthesis of some new 9-substituted acridines of possible Antimicrobial activity.

- Kumar, D., Kumar, N. M., Sundaree, R. S., Johnson, J. B., & Kumar, V. (2010). Synthesis and anticancer study of 9-aminoacridine derivatives. International Journal of Drug Development and Research, 2(4), 795-801. [Link]

- Goud, G. S., Reddy, A. R., Kumar, A. C., & Reddy, C. S. (2018). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Indian Journal of Pharmaceutical Sciences, 80(3), 473-482. [Link]

- Zareba, P., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry, 11, 1243122. [Link]

- Dandia, A., Singh, R., & Khaturia, S. (2011). A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). Journal of the Chinese Chemical Society, 58(2), 221-225. [Link]

- Hu, H., et al. (2010). Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628. [Link]

- Jadhaoa, G. G., & Patilb, A. A. (2020). Synthesis Of Acridine And Its Derivative With Reference To Their Antibacterial Activity. International Journal of Creative Research Thoughts (IJCRT), 8(6). [Link]

- Nandi, S., Das, A., & Ghosh, A. (2024). DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW. World Journal of Pharmaceutical Research, 13(16), 115-136. [Link]

- Stojkovic, M., & Stankovic, N. (2019). A review of published data on acridine derivatives with different biological activities. Lekovi u razvoju i primeni. [Link]

- Gali-Muhtasib, H. U., et al. (1995). Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis. Research in Microbiology, 146(1), 73-83. [Link]

- Chen, Y. L., et al. (2005). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 48(5), 1375-1382. [Link]

- Varela, J., et al. (2011). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. The Open Medicinal Chemistry Journal, 5, 11-21. [Link]

- Su, T. L., et al. (2006). Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity. Journal of Medicinal Chemistry, 49(13), 3843-3852. [Link]

- Renotte, R., et al. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids. Luminescence, 15(5), 311-320. [Link]

- Deshmukh, R., & Singh, A. (2016). Design, Synthesis and Antibacterial Activity Evaluation of 9-phenyl-10-(2-phenylalkyl) acridinium bromide: A Novel Acridine Based Antibacterial Agent.

- Sondi, S. M., et al. (2010). Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives. European Journal of Medicinal Chemistry, 45(2), 644-651. [Link]

- El-Sayed, M. A. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5437. [Link]

- Zareba, P., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PubMed Central. [Link]

Sources

- 1. Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]